9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine is a synthetic nucleoside analog. It is structurally related to adenine, one of the four nucleobases in the nucleic acid of DNA. This compound is characterized by the presence of an isopropylidene group protecting the ribofuranosyl moiety, which enhances its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine typically involves the protection of the ribose moiety followed by the glycosylation of adenine. The ribose is first protected with an isopropylidene group to form 2,3-O-isopropylidene-D-ribofuranose. This intermediate is then reacted with adenine under acidic conditions to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce halides or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and can inhibit their activity, leading to disrupted DNA or RNA replication. This makes it a potential candidate for antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide riboside: Another nucleoside analog with applications in metabolic studies and as a dietary supplement.
Ribonucleosides: These compounds share a similar ribose moiety but lack the isopropylidene protection group.
Uniqueness
The uniqueness of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine lies in its isopropylidene protection, which enhances its stability and solubility compared to other nucleoside analogs. This makes it particularly useful in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H17N5O4 |
---|---|
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
[(4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9?,12-/m1/s1 |
InChI-Schlüssel |
LCCLUOXEZAHUNS-QMZDVBQNSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.